molecular formula C14H25BO3 B13992951 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane

Cat. No.: B13992951
M. Wt: 252.16 g/mol
InChI Key: RKTSNCZHMZBODJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds of this nature are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure allows for unique reactivity, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic acid or boronate ester. Common reagents include tetramethylfuran and boronic acid derivatives. The reaction is often carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions, where the boron center is replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane is used as a reagent in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it helps form carbon-carbon bonds.

Biology and Medicine

In biology and medicine, boron-containing compounds are explored for their potential therapeutic applications. They may be used in drug design and development, particularly for targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique reactivity makes it a valuable tool in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The specific pathways involved depend on the reaction conditions and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity in organic synthesis. Compared to other boron-containing compounds, it may offer advantages in terms of stability, reactivity, and ease of handling.

Properties

Molecular Formula

C14H25BO3

Molecular Weight

252.16 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2,2,5,5-tetramethylfuran-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO3/c1-11(2)9-10(12(3,4)16-11)15-17-13(5,6)14(7,8)18-15/h9H,1-8H3

InChI Key

RKTSNCZHMZBODJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC2(C)C)(C)C

Origin of Product

United States

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